Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742406
InChI: InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3
SMILES:
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol

Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine

CAS No.:

Cat. No.: VC17742406

Molecular Formula: C11H15ClFN

Molecular Weight: 215.69 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine -

Specification

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
IUPAC Name N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3
Standard InChI Key HUISWEBZFBCSQN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1=CC(=C(C=C1)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by three key components:

  • Tert-butyl group: A branched alkyl group (C(CH₃)₃) that confers steric bulk and influences solubility.

  • Benzylamine backbone: A nitrogen atom connected to a methylene bridge (-CH₂-) and a substituted benzene ring.

  • Halogen substituents: Chlorine and fluorine atoms at the 3- and 4-positions of the aromatic ring, respectively, which enhance electronic effects and binding affinity.

The canonical SMILES representation is CC(C)(C)NCC1=CC(=C(C=C1)F)Cl, while its InChIKey (HUISWEBZFBCSQN-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅ClFN
Molecular Weight215.69 g/mol
IUPAC NameN-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-2-amine
XLogP3 (Partition Coefficient)2.92
Topological Polar Surface Area12.47 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s moderate lipophilicity (LogP ≈ 2.92) suggests balanced solubility in both aqueous and organic phases, a critical factor in drug design.

Synthesis and Industrial Production

Nucleophilic Substitution Pathways

The primary synthesis route involves a nucleophilic substitution reaction between tert-butylamine and a benzyl halide precursor. For example, 3-chloro-4-fluorobenzyl chloride reacts with tert-butylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux:
C6H3ClF(CH2Cl)+C4H9NC11H15ClFN+HCl\text{C}_6\text{H}_3\text{ClF}(CH_2Cl) + \text{C}_4\text{H}_9\text{N} \rightarrow \text{C}_{11}\text{H}_{15}\text{ClFN} + \text{HCl}

Key optimizations include:

  • Solvent selection: Tetrahydrofuran (THF) enhances reaction kinetics by stabilizing transition states.

  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve yields by facilitating interfacial reactions.

Large-Scale Manufacturing

Industrial production employs continuous flow reactors to maximize efficiency and safety. A patented method for analogous compounds (e.g., (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitroquinazolin-4-yl]-amine) highlights the use of:

  • Thionyl chloride (SOCl₂): For converting hydroxyl groups to chlorides in situ .

  • Azeotropic distillation: To remove excess thionyl chloride using toluene, ensuring high purity .

  • One-pot reactions: Combining multiple steps (halogenation, amination) to reduce intermediate isolation .

Table 2: Comparison of Synthesis Methods

ParameterBatch ReactorContinuous Flow
Reaction Time24–48 hours2–4 hours
Yield65–75%85–90%
Purity≥95%≥99%
ScalabilityLimited to 10 kg/batch>100 kg/day

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The benzyl chloride intermediate undergoes SN₂ reactions with tertiary amines, driven by the steric accessibility of the benzylic carbon. Kinetic studies reveal a second-order rate constant (k2k_2) of 3.2×104L mol1s13.2 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1}) in THF at 25°C.

Biological Interactions

The 3-chloro-4-fluorophenyl group enhances binding affinity to enzymatic targets. For instance, similar compounds inhibit tyrosinase (IC50=1.2μMIC_{50} = 1.2 \, \mu\text{M}) by coordinating to the active-site copper ions via halogen bonds. Molecular docking simulations suggest that the fluorine atom forms a hydrogen bond with histidine residues (distance: 2.8 Å), while chlorine fills a hydrophobic pocket.

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s structural analogs demonstrate potent activity against:

  • EGFR tyrosine kinase: Inhibition constants (KiK_i) of 8.3 nM were reported for quinazoline derivatives bearing the 3-chloro-4-fluorophenyl group .

  • Tyrosinase: Critical for melanin synthesis; halogenated amines reduce melanogenesis by 70% at 10 μM concentrations.

Materials Science Applications

Polymer Modification

Incorporating tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine into polyurethane matrices improves thermal stability (decomposition temperature increases by 42°C) and reduces flammability (UL-94 rating: V-0).

Liquid Crystals

The compound’s rigid aromatic core and flexible tert-butyl group enable the design of smectic liquid crystals with transition temperatures of 148–165°C, suitable for optoelectronic devices.

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